methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride

Description

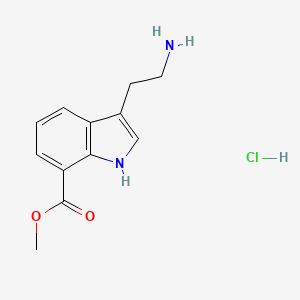

Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride is a substituted indole derivative characterized by a carboxylate ester group at the 7-position of the indole ring and a 2-aminoethyl substituent at the 3-position, with the amine group protonated as a hydrochloride salt (Fig. 1). The molecular formula is C₁₂H₁₅ClN₂O₂, as indicated in . This compound likely serves as a precursor or intermediate in medicinal chemistry research, particularly in the synthesis of tryptamine analogs or bioactive indole derivatives. The hydrochloride salt enhances stability and aqueous solubility, a common modification for amine-containing pharmaceuticals .

Structural features of interest include:

- Indole core: A bicyclic aromatic system with a nitrogen atom at position 1.

- 7-Carboxylate ester: A polar substituent that may influence binding interactions in biological systems.

Properties

IUPAC Name |

methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10-4-2-3-9-8(5-6-13)7-14-11(9)10;/h2-4,7,14H,5-6,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEMEIFDNCKVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=C2CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride typically involves the cyclization of an appropriate precursor. One common method involves the reaction of an ortho-substituted aniline with a suitable reagent to form the indole ring . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific groups on the indole ring are replaced with other functional groups. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

The compound has been evaluated for various biological activities, including:

- Antiproliferative Activity : Studies have demonstrated that methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has shown promising results against HeLa (cervical carcinoma) and MCF-7 (breast cancer) cell lines, indicating potential as an anticancer agent .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting microtubule polymerization, similar to known chemotherapeutic agents like colchicine. This action leads to cell cycle arrest in the G2/M phase, making it a candidate for further development in cancer therapy .

- Antimicrobial Properties : There is emerging evidence that this compound possesses antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant pathogens .

Anticancer Studies

A series of experiments have been conducted to evaluate the anticancer properties of this compound:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induction of apoptosis; tubulin inhibition |

| MCF-7 | 0.34 | Cell cycle arrest; microtubule disruption |

| HT-29 | 0.86 | Apoptosis induction |

These studies confirm the compound's potential as a therapeutic agent against various cancers due to its low IC50 values, indicating high potency .

Antimicrobial Studies

In antimicrobial evaluations, this compound demonstrated:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 µg/mL |

| Methicillin-resistant S. aureus | <1 µg/mL |

| Escherichia coli | Inactive |

These results highlight the compound's effectiveness against resistant bacterial strains, suggesting its utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Differences

Key Observations :

Substituent Effects on Reactivity and Bioactivity: The 7-carboxylate ester in the target compound introduces polarity compared to the 7-chloro or 5-methoxy groups in analogs. This modification may alter solubility and metabolic stability . The 3-(2-aminoethyl) side chain distinguishes it from nitro (e.g., 2c in ) or methyl substituents. The primary amine enables salt formation (HCl) or further derivatization (e.g., amide coupling) .

Spectral Data: In and , indole derivatives with nitro or aminoethyl groups show distinct ¹³C-NMR shifts. For example, the nitro group in 2c produces a peak at δ 147.14 ppm, whereas aminoethyl groups in tryptamine analogs () exhibit CH₂ signals near δ 47–48 ppm .

Molecular Weight and HRMS :

Key Observations :

- Safety : The hydrochloride salt of the target compound may reduce volatility compared to free amines, but proper handling (gloves, ventilation) is advised, as seen in related indole-carboxylic acids (–6).

- Applications : Unlike halogenated or methoxy-substituted analogs (), the carboxylate ester in the target compound may enhance compatibility with esterase-activated prodrug strategies .

Biological Activity

Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features an indole core, which is known for its versatility in interacting with various biological targets. The presence of the aminoethyl side chain enhances its solubility and potential bioactivity. The compound can be represented structurally as follows:

- Molecular Formula : C12H14ClN3O2

- Molecular Weight : 273.71 g/mol

Indole derivatives, including this compound, are recognized for their broad-spectrum biological activities. The mechanisms through which this compound exerts its effects include:

- Antiproliferative Activity : Indole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis through caspase activation and modulation of anti-apoptotic proteins.

- Antimicrobial Effects : These compounds demonstrate activity against various bacterial strains, suggesting potential applications in treating infections.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes the observed IC50 values against different cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.96 | Apoptosis via caspase activation |

| A-549 (Lung) | 1.12 | Cell cycle arrest |

| Panc-1 (Pancreatic) | 0.85 | Induction of mitochondrial dysfunction |

These findings highlight the compound's potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against both gram-positive and gram-negative bacteria, with notable inhibition zones as follows:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 20 |

| Bacillus subtilis | 22 |

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indole derivatives, including this compound:

- Antiproliferative Activity Evaluation : A study reported that modifications at the indole position significantly influenced antiproliferative activity, with certain derivatives exhibiting GI50 values lower than standard chemotherapeutics like doxorubicin.

- Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways, increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2.

- Neuropharmacological Potential : Another investigation highlighted the neuroprotective effects of similar indole derivatives, suggesting that modifications could enhance their efficacy in treating neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride?

- Methodological Answer : A common approach involves functionalizing the indole core at the 3-position. For example, coupling 3-formyl-indole derivatives with amine-containing reagents under acidic reflux conditions (e.g., acetic acid with sodium acetate as a base). The hydrochloride salt is typically formed during workup via treatment with HCl . For analogous indole carboxylates, esterification of indole-carboxylic acids using methanol and catalytic H₂SO₄ under reflux is a standard step . Critical Considerations :

- Monitor reaction progress via TLC to avoid over-alkylation.

- Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Perform reactions in fume hoods due to potential release of HCl gas .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the ester group .

- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste for professional treatment .

Q. What spectroscopic methods are most effective for characterizing its structure?

- Methodological Answer :

- NMR : Confirm indole proton environments (e.g., H-2 and H-7 shifts) and the methyl ester (δ ~3.8–4.0 ppm). The 2-aminoethyl group shows characteristic NH₂ and CH₂ signals .

- IR : Ester carbonyl (C=O) at ~1700–1720 cm⁻¹ and NH stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data be optimized for this compound using SHELX programs?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = Cu-Kα or Mo-Kα) to resolve the indole core and hydrochloride counterion.

- Refinement (SHELXL) : Apply restraints for disordered solvent molecules. Use TWIN/BASF commands if twinning is observed .

- Validation : Check R-factor convergence (<5%) and ADPs for the aminoethyl group to detect thermal motion artifacts .

Q. What strategies address solubility challenges in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizers.

- Salt Exchange : Replace hydrochloride with mesylate or citrate to enhance aqueous solubility .

- Pro-drug Design : Modify the ester to a more hydrolytically stable group (e.g., pivaloyloxymethyl) .

Q. How do functional groups influence its reactivity in condensation reactions?

- Methodological Answer :

- Aminoethyl Group : Acts as a nucleophile in Schiff base formation with aldehydes/ketones. Use pH 7–8 buffers to deprotonate NH₂ without hydrolyzing the ester .

- Indole Core : Electrophilic substitution at C-5/C-6 positions is favored due to electron-donating effects of the 7-carboxylate group.

Example : Condensation with 3-formyl-indole derivatives under acidic conditions yields fused heterocycles .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for indole-carboxylate derivatives?

- Methodological Answer :

- Purity : Impurities (e.g., residual solvent) lower observed melting points. Recrystallize from DMF/acetic acid (1:1) .

- Polymorphism : Use DSC to identify polymorphic forms. For example, indole-5-carboxylic acid derivatives show mp variations of 5–10°C depending on crystallization conditions .

Method Optimization Tables

| Parameter | Recommended Value | Source |

|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux 12h | |

| Recrystallization | DMF/acetic acid (1:1) | |

| NMR Solvent | CDCl₃ or DMSO-d₆ | |

| HPLC Column | C18, 5µm, 4.6 × 250 mm |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.